![molecular formula C20H21N3O B13366796 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is a complex organic compound that features both indole and benzimidazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
The synthesis of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves several steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole and 1H-benzimidazole.
Formation of Intermediate: The indole derivative is first reacted with a suitable alkylating agent to introduce the benzimidazole moiety.
Final Step: The intermediate is then subjected to a reaction with 2-propanol under specific conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, introducing different functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Scientific Research Applications
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves its interaction with specific molecular targets. The indole and benzimidazole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other indole and benzimidazole derivatives:
Indole-3-carbinol: Known for its anticancer properties.
Benzimidazole: Used in various antifungal and antiparasitic drugs.
2-methyl-1H-indole: A precursor in the synthesis of more complex indole derivatives.
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is unique due to the combination of both indole and benzimidazole moieties in a single molecule, offering a broader range of biological activities .
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-13(24)12-23-19-10-6-5-9-18(19)22-20(23)11-16-14(2)21-17-8-4-3-7-15(16)17/h3-10,13,21,24H,11-12H2,1-2H3 |
InChI Key |
ACJJCESCDWZALG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


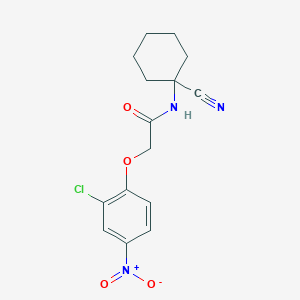
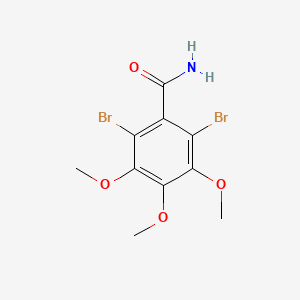
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)

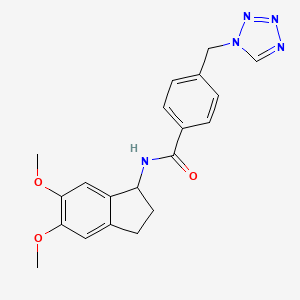
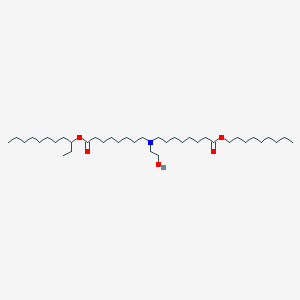
![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
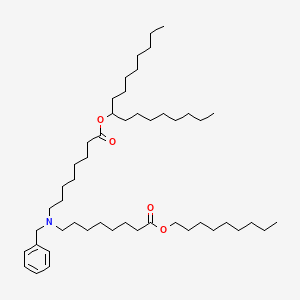
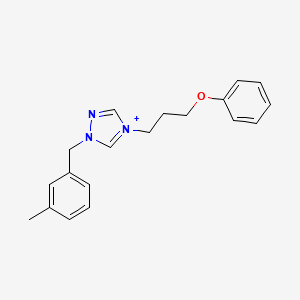
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
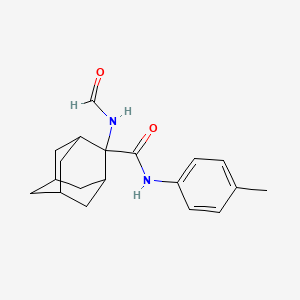
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
